Performic acid

Catalog No.
S591043
CAS No.
107-32-4
M.F
CH2O3
M. Wt
62.025 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Performic acid

CAS Number

107-32-4

Product Name

Performic acid

IUPAC Name

peroxyformic acid

Molecular Formula

CH2O3

Molecular Weight

62.025 g/mol

InChI

InChI=1S/CH2O3/c2-1-4-3/h1,3H

InChI Key

SCKXCAADGDQQCS-UHFFFAOYSA-N

SMILES

C(=O)OO

solubility

Miscible with alcohol, ether; soluble in benzene, chloroform
Miscible with wate

Synonyms

performic acid, peroxyformic acid

Canonical SMILES

C(=O)OO

The exact mass of the compound Performic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as miscible with alcohol, ether; soluble in benzene, chloroformmiscible with water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Formates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Performic acid (PFA, CAS 107-32-4) is the simplest and most reactive peroxycarboxylic acid, characterized by an exceptionally high oxidation potential that surpasses both baseline hydrogen peroxide and peracetic acid (PAA). Primarily generated in situ due to its highly reactive and unstable nature, PFA is utilized across industrial sectors as a potent oxygen carrier for the epoxidation of unsaturated fatty acids and as a high-performance, residue-free antimicrobial agent. In procurement and process design, PFA is selected when baseline oxidants like PAA or sodium hypochlorite fail to meet stringent kinetic requirements, struggle with resistant spore-forming biofilms, or generate unacceptable toxic residuals that complicate downstream environmental compliance [1].

While peracetic acid (PAA) and sodium hypochlorite are common off-the-shelf alternatives, substituting them for performic acid often results in process bottlenecks and compliance failures in demanding environments. PAA exhibits significantly slower reaction kinetics, requiring larger contact chambers, higher dosing concentrations, and longer batch times to achieve equivalent microbial log-reductions [2]. Furthermore, in halide-rich or saline wastewaters, PAA unexpectedly drives the formation of iodinated and brominated disinfection byproducts, creating a critical regulatory liability [1]. Chlorine-based substitutes inherently generate toxic chlorinated organics. Consequently, buyers must specify PFA systems when rapid auto-decay, zero toxic residue, and ultra-fast oxidation kinetics are non-negotiable process constraints.

Superior Microbial Inactivation Kinetics and Reduced Chemical Dosing

Bench-scale evaluations across multiple water resource recovery facilities demonstrate that PFA requires a fraction of the exposure time and concentration compared to PAA and sodium hypochlorite (SH). To achieve a 2-log10 reduction of E. coli, the required Integral-CT (ICT) for PFA ranges from 1.0 to 3.6 mg·min/L. In stark contrast, PAA requires an ICT of 8.2 to 21.0 mg·min/L, and SH requires up to 22.0 mg·min/L under identical secondary effluent conditions [1].

Evidence DimensionIntegral-CT (ICT) required for 2-log10 E. coli reduction
Target Compound Data1.0 – 3.6 mg·min/L
Comparator Or BaselinePAA (8.2 – 21.0 mg·min/L) and Sodium Hypochlorite (0.6 – 22.0 mg·min/L)
Quantified DifferenceUp to 80% reduction in required CT exposure compared to PAA
ConditionsSecondary effluent wastewater bench tests across six facilities

Allows facilities to achieve stringent microbiological compliance with significantly lower chemical dosing and smaller contact basins, optimizing capital and operational expenditures.

Elimination of Halogenated Disinfection Byproducts (DBPs) in Saline Matrices

In halide-containing (bromide/iodide) wastewaters, traditional oxidants pose severe DBP risks. During 24-hour disinfection of saline wastewater, PAA surprisingly produces higher total DBP concentrations than chlorine, incorporating ~25% iodine into iodinated trihalomethanes (I-THMs). Performic acid, however, successfully controls all tested DBPs. PFA oxidizes halides 4–5 times faster than PAA to their hypohalous acids, but crucially, it further oxidizes HOI/IO⁻ to inert iodate (IO3⁻), completely mitigating iodinated DBP formation [1].

Evidence DimensionIodinated DBP formation potential in saline wastewater
Target Compound DataComplete mitigation (rapid oxidation of HOI to inert IO3⁻)
Comparator Or BaselinePAA (~25% iodine incorporation into toxic I-THMs)
Quantified DifferencePFA prevents I-THM formation entirely compared to high yields with PAA
Conditions24h disinfection of saline wastewater ([Cl–]=400 mM, [Br–]=500 μM,[I–]=0.3 μM)

Essential for procurement in coastal wastewater, ballast water treatment, and industrial desalination, where strict DBP discharge limits prohibit the use of PAA or chlorine.

Rapid Auto-Decay Eliminating Downstream Quenching Requirements

The environmental persistence of a disinfectant dictates the need for costly downstream quenching processes. In full-scale municipal wastewater studies, PFA exhibited a first-order decay constant of 0.031 min⁻¹. This is more than four times faster than the decay rate of PAA (0.007 min⁻¹) under the same conditions. Because PFA decomposes rapidly into harmless water, oxygen, and carbon dioxide, its residual footprint is negligible [1].

Evidence DimensionFirst-order decay constant in secondary effluent
Target Compound Data0.031 min⁻¹
Comparator Or BaselinePAA (0.007 min⁻¹)
Quantified Difference>4.4x faster decomposition rate for PFA
ConditionsFull-scale and laboratory wastewater treatment studies

Eliminates the requirement for chemical quenching (e.g., sodium bisulfite dosing) prior to environmental discharge, streamlining the treatment workflow.

Enhanced Sporicidal Efficacy Against Resistant Dairy Pathogens

In food and dairy processing, resistant spore-forming bacteria such as Clostridium tyrobutyricum cause severe product spoilage. Efficacy tests against 30 isolated clostridia strains demonstrated that PFA at 120 mg/L completely eliminated 26 out of 30 strains within a 5–10 minute contact time at room temperature. Conversely, a significantly higher dose of PAA (220 mg/L) only eliminated 6 out of the 30 strains under identical conditions, proving PFA's superior oxidative disruption of tough spore coats[1].

Evidence DimensionElimination of resistant Clostridia strains
Target Compound Data26 out of 30 strains eliminated at 120 mg/L
Comparator Or BaselinePAA (only 6 out of 30 strains eliminated at 220 mg/L)
Quantified Difference4.3x higher strain elimination success using nearly half the chemical dose
Conditions5–10 min contact time at 20 °C against dairy/slurry isolated Clostridia

Provides dairy and food-beverage manufacturers with a reliable sanitation intervention that prevents costly cheese blowing and product recalls where standard PAA protocols fail.

High-Flow Municipal and Industrial Wastewater Treatment

Directly leveraging its ultra-low ICT requirements and rapid decay kinetics, PFA is a highly justified selection for facilities with limited contact chamber volumes or strict residual toxicity limits, replacing PAA and chlorine without requiring dechlorination infrastructure [1].

Ballast Water and Coastal Saline Effluent Disinfection

Due to its distinct chemical ability to rapidly oxidize iodide to inert iodate rather than forming toxic iodinated trihalomethanes (I-THMs), PFA is the mandate-compliant alternative to PAA in marine and high-halide industrial water treatment [2].

Dairy and Food Processing CIP (Clean-in-Place) Sanitation

Utilizing its proven sporicidal efficacy, in situ PFA generation systems are procured for cold-temperature sanitation of vats and piping to eradicate resistant Clostridium spores that survive standard PAA treatments, preventing late-blowing defects in cheese[3].

Oleochemical Epoxidation (Vegetable Oils)

In the synthesis of epoxidized oleic acid and palm stearin, PFA is selected over PAA as the active oxygen carrier due to its faster reaction rates, which accelerate epoxide ring formation and reduce thermal degradation during batch processing [4].

Color/Form

Colorless liquid

XLogP3

-0.4

LogP

log Kow = -1.62 (est)

UNII

XEL6R975Q4

Vapor Pressure

78 mm Hg at 25 °C (est)

Other CAS

107-32-4

Methods of Manufacturing

Mixture of formic acid, peroxide, and sulfuric acid is allowed to interact for two hours and then distilled.

General Manufacturing Information

Performic acid, or PFA (CH(2)O(3)), is a well-known oxidizing agent and disinfectant in the medical field and food industry. It has recently become available on a commercial scale for potential use in wastewater disinfection. This study investigated its application to an advanced primary effluent which is recalcitrant to disinfection by UV and peracetic acid (PAA). Methods were developed for determining PFA concentrations in stock solutions as well as in residual concentrations in the wastewater. Batch and continuous-flow pilot studies showed a correlation between log fecal coliform removals and PFA doses. A PFA dose of approximately 3.4 mg/L and a contact time of 45 minutes could achieve 3-logs removal, and almost total disinfection could be achieved using a dose of 6 mg/L. The by-products of PFA addition are hydrogen peroxide and formic acid (CHOOH), neither of which is considered to be toxic to aquatic fauna at the doses required for disinfection.
Under the experimental conditions chosen by the authors, it was demonstrated that the antiviral activity of performic acid against Coxsackie virus B 1 is greater than that of peracetic acid.

Dates

Last modified: 02-18-2024

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